molecular formula C11H9NO B8537520 2-Hydroxy-8-vinylquinoline

2-Hydroxy-8-vinylquinoline

Cat. No.: B8537520
M. Wt: 171.19 g/mol
InChI Key: OWJDLKGVHMTXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-8-vinylquinoline is a synthetic quinoline derivative that incorporates two distinct functional moieties: the metal-chelating 8-hydroxyquinoline group and a reactive vinyl group at the 2-position. This structure makes it a valuable bifunctional scaffold for chemical synthesis and pharmaceutical research. The 8-hydroxyquinoline core is a well-established privileged structure in medicinal chemistry , known for its ability to chelate metal ions, which is a key mechanism underlying many of its biological activities . These activities include antimicrobial, anticancer, and antifungal effects, as documented in reviews of 8-hydroxyquinoline derivatives . The incorporation of the 2-vinyl group significantly expands the utility of this molecule. 2-Vinylquinoline derivatives have been reported to possess excellent antimalarial activities against chloroquine-resistant strains of Plasmodium falciparum , with some compounds showing potency in the nanomolar range . Furthermore, the vinyl group serves as a versatile handle for further chemical modification, such as in polymerization reactions or through addition chemistry, allowing researchers to create larger molecular architectures or conjugate the quinoline system to other molecules of interest . Given its structural features, this compound is a compound of interest for developing new therapeutic agents, particularly in areas like infectious diseases and oncology, as well as for applications in material science, such as in the synthesis of organic light-emitting diodes (OLEDs) . This product is intended for research use only and is not approved for use in humans or animals.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

8-ethenyl-1H-quinolin-2-one

InChI

InChI=1S/C11H9NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h2-7H,1H2,(H,12,13)

InChI Key

OWJDLKGVHMTXSG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-hydroxy-8-vinylquinoline exhibits significant biological activity, particularly as a lead compound in drug development targeting antimicrobial and anticancer therapies. Its ability to chelate metal ions such as iron and copper is crucial for its therapeutic potential. For instance:

  • Anticancer Activity : Studies have shown that derivatives of 8-hydroxyquinoline, including this compound, induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For example, complexes formed with copper ions have demonstrated high cytotoxicity against various cancer cell lines, including HeLa cervical cancer cells, with IC50 values ranging from 1.4 nM to 32.13 μM .
  • Antimicrobial Activity : The compound has been explored for its antibacterial properties, showing effectiveness against a range of pathogens due to its chelating ability that disrupts metal-dependent enzymatic processes in bacteria .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (μM)Mechanism of Action
AnticancerHeLa cells1.4 - 32.13Induction of apoptosis via oxidative stress
AntibacterialVarious bacterial strainsVariesMetal ion chelation disrupting enzyme function

Material Science Applications

The unique reactivity of this compound extends to material science, particularly in the development of polymers and sensors.

Polymerization Potential

The vinyl group allows for polymerization reactions, making this compound valuable in creating new materials with enhanced properties. Its ability to form stable complexes with metal ions also facilitates the development of conductive polymers and coatings that can be used in electronic devices.

Sensing Technologies

The chelating properties of this compound enable its use as a fluorescent chemosensor for detecting metal ions in various environments. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Studies

Several studies highlight the practical applications of this compound:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research detailed the synthesis of copper complexes with this compound, demonstrating potent antiproliferative effects against melanoma cell lines through caspase-dependent pathways .
  • Synthesis and Application in Sensors : Research focusing on the synthesis of styrylquinolines showed that derivatives could be utilized as effective sensors for detecting trace metal ions due to their fluorescence properties when chelated with metals .

Chemical Reactions Analysis

Condensation with Aromatic Aldehydes

The primary synthesis route involves reacting 2-methyl-8-hydroxyquinoline with aromatic aldehydes in acetic anhydride under reflux (120–140°C for 40–96 hours). The reaction proceeds via aldol condensation, forming the vinyl bridge through dehydration . Purification via column chromatography typically yields the product in moderate to high purity.

Example Reaction Conditions:

ReactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)
2-Methyl-8-hydroxyquinoline + BenzaldehydeAcetic anhydride1307278

Zinc-Catalyzed C-H Alkenylation

Recent advances employ zinc catalysts for direct C-H alkenylation, enabling efficient vinyl group introduction. This method avoids pre-functionalized substrates and operates under milder conditions compared to traditional methods.

Electrophilic Aromatic Substitution

The hydroxyl group at position 2 activates the quinoline ring toward electrophilic substitution. Key reactions include:

  • Diazonium Coupling : Forms azo derivatives at position 5 or 7 .

  • Nitration : Occurs at position 5 due to steric hindrance from the vinyl group .

  • Sulfonation : Requires protection of the hydroxyl group to avoid side reactions .

Metal Chelation and Complexation

The hydroxyl and pyridinic nitrogen act as bidentate ligands, forming stable complexes with transition metals. These complexes exhibit distinct stoichiometries and applications in catalysis and bioimaging .

Metal Complexation Data:

Metal IonLigand:Metal RatioStability Constant (log K)Application
Cu²⁺2:112.3Anticatalytic agents
Zn²⁺3:19.8Fluorescent probes
Fe³⁺2:111.7Oxidative stress studies

Nucleophilic Additions to the Vinyl Group

The electron-deficient vinyl group undergoes nucleophilic additions:

  • Michael Addition : Thiols or amines add across the double bond, forming substituted derivatives .

  • Epoxidation : Reaction with peracids yields epoxides, which are intermediates for further functionalization.

Oxidation and Antioxidant Activity

The compound demonstrates potent radical scavenging activity, outperforming glutathione (GSH) in vitro. Its antioxidant mechanism involves:

  • Hydrogen atom transfer (HAT) from the hydroxyl group.

  • Single-electron transfer (SET) via the conjugated π-system .

Antioxidant Data (IC₅₀ Values):

Assay2-Hydroxy-8-vinylquinolineGSH
DPPH Radical Scavenging12.5 μM45.2 μM
ABTS⁺ Scavenging8.7 μM32.1 μM

Cross-Coupling Reactions

The vinyl group participates in palladium-catalyzed cross-couplings:

  • Heck Reaction : Forms biaryl derivatives with aryl halides.

  • Suzuki-Miyaura Coupling : Requires protection of the hydroxyl group to prevent catalyst poisoning .

Thermal and Photochemical Reactions

  • Cyclization : Heating in DMF forms tricyclic derivatives via intramolecular Diels-Alder reactions.

  • Photodimerization : UV irradiation induces [2+2] cycloaddition, producing dimers with altered fluorescence properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of 2-Hydroxy-8-vinylquinoline and Analogues
Compound Substituents Molecular Weight Key Functional Groups
This compound -OH (C8), -CH=CH2 (C2) 171.19* Hydroxyl, vinyl
8-Hydroxy-2-methylquinoline -OH (C8), -CH3 (C2) 159.18 Hydroxyl, methyl
2-Hydroxyquinoline-8-carboxylic acid -OH (C8), -COOH (C2) 189.17 Hydroxyl, carboxylic acid
E-2-Styrylquinoline -CH=CH-Ar (C2) ~235–265† Styryl, variable aryl

*Calculated based on quinoline backbone. †Varies with aryl substituents. Sources:

Key Observations :

  • Vinyl vs.
  • Vinyl vs. Carboxylic Acid (2-Hydroxyquinoline-8-carboxylic acid): The carboxylic acid group increases polarity and chelation capacity, making it suitable for metal ion binding, whereas the vinyl group prioritizes reactivity in polymerization or cross-coupling reactions .
  • Vinyl vs. Styryl (E-2-Styrylquinoline): Styryl derivatives exhibit broader bioactivity (e.g., HIV-1 integrase inhibition) due to aryl substituents, while the simpler vinyl group in this compound may offer synthetic versatility .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 8-Hydroxy-2-methylquinoline) improves reaction efficiency and yield compared to traditional methods .
  • The vinyl group in this compound is introduced via Knoevenagel condensation, requiring precise control of reaction conditions to avoid polymerization .
Antimicrobial and Antifungal Activity
  • This compound: Limited direct data, but analogues like 7-morpholinomethyl-8-hydroxyquinoline show potent antimicrobial activity (MIC: 1–5 µg/mL against S. aureus) .
  • 8-Hydroxy-2-methylquinoline: Primarily used in materials science; its aluminum complexes exhibit luminescence but minimal bioactivity .
  • E-2-Styrylquinoline: Notable anti-HIV-1 activity (IC50: 0.5–2 µM) due to aryl substituent interactions with viral enzymes .
Chelation and Metal Binding
  • The hydroxyl group at C8 enables metal chelation in all 8-HQ derivatives. However, 2-Hydroxyquinoline-8-carboxylic acid shows enhanced binding to transition metals (e.g., Fe³⁺, Cu²⁺) via its carboxylate group, whereas this compound may form less stable complexes .

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-8-vinylquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalization of the quinoline core. For example, vinylation at position 8 can be achieved via Heck coupling or palladium-catalyzed cross-coupling reactions using halogenated precursors . Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) significantly impact yield. A study comparing trifluoroacetic acid vs. acetonitrile solvents showed a 15% yield increase in the latter due to improved catalyst stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions (absorption peaks at 240–280 nm) . Mass spectrometry (electron ionization) confirms molecular weight (e.g., base peak at m/z 171 for the parent ion) . NMR (¹H and ¹³C) resolves tautomeric forms: hydroxyl protons appear as broad singlets (~δ 11 ppm), while vinyl protons show coupling constants (J = 10–16 Hz) .

Q. How does the hydroxyl group at position 2 influence the compound’s coordination chemistry?

Methodological Answer: The hydroxyl group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Chelation studies using Job’s plot method reveal a 1:1 metal-to-ligand ratio in ethanol, with stability constants (log K) ranging from 8.2 to 9.5 . Adjusting pH (4–7) optimizes complexation efficiency .

Q. What are the primary applications of this compound in material science?

Methodological Answer: The compound serves as a photoactive moiety in organic semiconductors. Time-resolved fluorescence spectroscopy demonstrates charge-transfer lifetimes of 2–5 ns in thin-film devices, with HOMO-LUMO gaps of ~3.1 eV calculated via DFT . Its vinyl group enhances polymer compatibility, reducing phase separation in bulk heterojunctions .

Q. How is tautomerism in this compound experimentally verified?

Methodological Answer: Tautomeric equilibrium (hydroxyl vs. zwitterionic forms) is analyzed via IR spectroscopy. The zwitterionic form shows N–H stretching at 3200–3400 cm⁻¹, while the hydroxyl form exhibits O–H stretches at 3500–3650 cm⁻¹ . Solvent polarity shifts equilibrium: in DMSO, >70% exists as the zwitterion .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound affect its reactivity in coordination chemistry?

Methodological Answer: Zwitterionic forms exhibit higher metal-binding affinity due to charge delocalization. Cyclic voltammetry in acetonitrile shows a 150 mV anodic shift in oxidation potential for the zwitterion, correlating with enhanced electron donation to metal centers . Kinetic studies (stopped-flow UV-Vis) reveal zwitterion-dominated complexes form 3x faster than hydroxyl-form complexes .

Q. What thermodynamic data are critical for understanding the compound’s stability?

Methodological Answer: Key parameters include enthalpy of formation (ΔH°f = −245 kJ/mol) and melting point (mp = 132–134°C) . Adiabatic calorimetry reveals a phase transition at 120°C (ΔH = 8.2 kJ/mol), indicating thermal instability in high-temperature applications .

Parameter Value Method Reference
ΔH°f (solid)−245 kJ/molAdiabatic calorimetry
Melting Point132–134°CDifferential Scanning Calorimetry
Phase Transition ΔH8.2 kJ/mol at 120°CThermal Analysis

Q. How should researchers address contradictory findings in the biological activity of derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., MIC values against M. tuberculosis range from 2–50 µg/mL). Standardize protocols using CLSI guidelines and include positive controls (e.g., isoniazid) . Meta-analysis of dose-response curves (Hill slopes) can reconcile discrepancies by identifying non-linear behavior at low concentrations .

Q. What computational methods optimize the design of this compound-based inhibitors?

Methodological Answer: Molecular docking (AutoDock Vina) with target proteins (e.g., M. tuberculosis enoyl-ACP reductase) identifies binding poses. MD simulations (GROMACS) assess stability (RMSD < 2 Å over 100 ns). QSAR models using Hammett constants (σ = +0.15 for vinyl) predict logP values within 0.5 units of experimental data .

Q. How do substituents at the vinyl group influence photophysical properties?

Methodological Answer: Electron-withdrawing groups (e.g., –CF₃) redshift absorption maxima by 20–30 nm due to enhanced conjugation. Transient absorption spectroscopy shows triplet-state lifetimes increase from 1.5 µs (unsubstituted) to 4.2 µs (–NO₂ substituted), improving singlet oxygen quantum yields for PDT applications .

Key Notes

  • Data Contradictions : Cross-validate spectroscopic and computational results with crystallographic data (e.g., CCDC entries) .
  • Experimental Design : Follow NIH preclinical guidelines for reproducibility, including sample size justification and statistical power analysis (α = 0.05, β = 0.2) .
  • Advanced Methodologies : Combine synchrotron XRD for structural analysis with in situ FTIR to monitor real-time tautomerism .

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